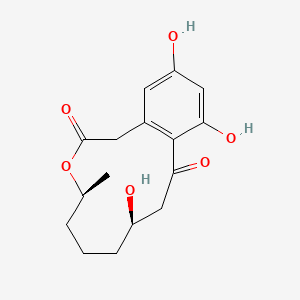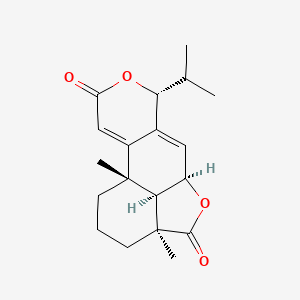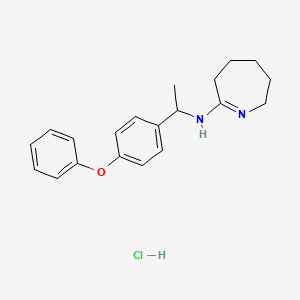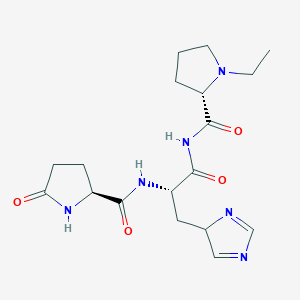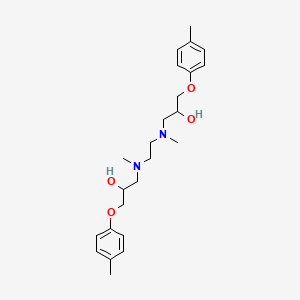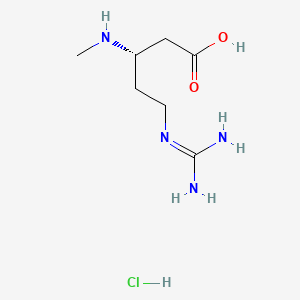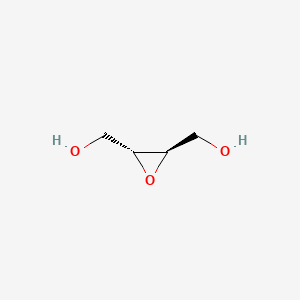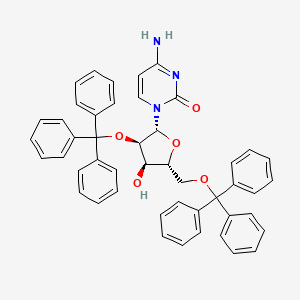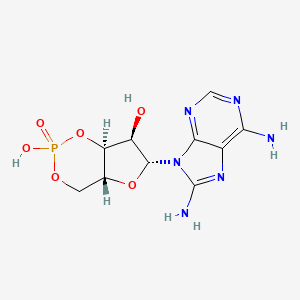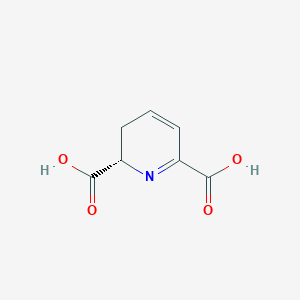
(S)-2,3-dihydrodipicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,3-dihydrodipicolinic acid is a 2,3-dihydrodipicolinic acid. It is a conjugate acid of a (S)-2,3-dihydrodipicolinate(2-).
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Antibiotic Target
- Dihydrodipicolinate Synthase (DHDPS) Inhibition : DHDPS, crucial in lysine biosynthesis and a potential antibiotic target, is inhibited by constrained diketopimelic acid derivatives, designed as mimics of the acyclic enzyme-bound condensation product (Boughton, Dobson, Gerrard, & Hutton, 2008).
- Inhibition Mechanism Study : The inhibition mechanism involves enzyme kinetic studies, showing second-order rate constants of inactivation, and mass spectrometric analyses determining sites of enzyme alkylation (Boughton, Griffin, O'Donnell, Dobson, Perugini, Gerrard, & Hutton, 2008).
Structural Analysis
- Crystal Structure Studies : The structure of DHDPR, a related enzyme in the L-lysine biosynthetic pathway, is studied in various forms, revealing major conformational changes upon cofactor binding (Janowski, Kefala, & Weiss, 2010).
- Molecular Structure Insights : Crystal structure analysis of DHDPS from different species like Methanocaldococcus jannaschii provides insights into the binding-site region and functional homotetramer formation (Padmanabhan, Strange, Antonyuk, Ellis, Hasnain, Iino, Agari, Bessho, & Yokoyama, 2009).
Enzymatic Function and Inhibition
- Substrate Inhibition Study : DHDPS is not inhibited by its substrate, (S)-aspartate beta-semialdehyde, resolving a long-standing debate in literature (Dobson, Gerrard, & Pearce, 2004).
- Pathogen-Specific Inhibitors : The specificity of heterocyclic product analogues against DHDPS from various pathogenic species suggests the potential for species-specific inhibitors as antibacterials (Mitsakos, Dobson, Pearce, Devenish, Evans, Burgess, Perugini, Gerrard, & Hutton, 2008).
Agricultural Implications
- High-Lysine Maize Mutants : DHDPS activity in high-lysine maize mutants implicates its role in lysine accumulation, crucial for seed development and nutritional quality (Varisi, Medici, Meer, Lea, & Azevedo, 2007).
Allosteric Inhibition and Antibiotic Development
- Biomimetic Inhibitor Design : Designing potent inhibitors by mimicking natural allosteric regulation, like bislysine, can be a promising strategy for antibiotic development (Skovpen, Conly, Sanders, & Palmer, 2016).
Genetic Studies and Enzyme Production
- Cloning and Expression : Cloning of the dapB gene in E. coli for improved expression and purification of DHDPR highlights advancements in genetic manipulation for enzyme studies (Trigoso, Evans, Karsten, & Chooback, 2016).
Eigenschaften
Molekularformel |
C7H7NO4 |
|---|---|
Molekulargewicht |
169.13 g/mol |
IUPAC-Name |
(2S)-2,3-dihydropyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H7NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-2,5H,3H2,(H,9,10)(H,11,12)/t5-/m0/s1 |
InChI-Schlüssel |
UWOCFOFVIBZJGH-YFKPBYRVSA-N |
Isomerische SMILES |
C1C=CC(=N[C@@H]1C(=O)O)C(=O)O |
SMILES |
C1C=CC(=NC1C(=O)O)C(=O)O |
Kanonische SMILES |
C1C=CC(=NC1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylbenzamide](/img/structure/B1203404.png)

